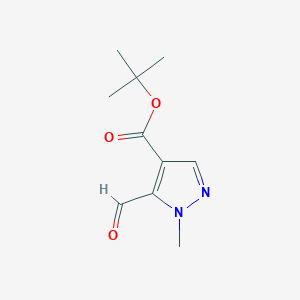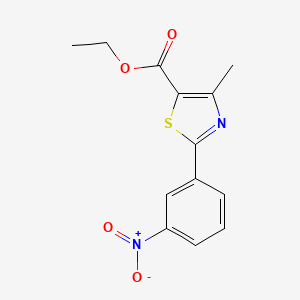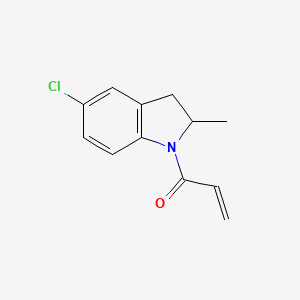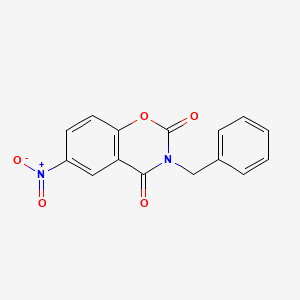![molecular formula C14H11FN6O B2387940 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide CAS No. 1445211-30-2](/img/structure/B2387940.png)
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. It is a selective serotonin receptor agonist that works by binding to the 5-HT1F receptor, which is involved in the regulation of pain pathways in the brain.
Wirkmechanismus
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide works by binding to the 5-HT1F receptor, which is located in the trigeminal nerve pathway that is involved in the regulation of pain pathways in the brain. Activation of the 5-HT1F receptor leads to a decrease in the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pathophysiology of migraines.
Biochemical and Physiological Effects:
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been shown to have a selective affinity for the 5-HT1F receptor, with no significant activity at other serotonin receptors. It has also been shown to have a long half-life, which allows for sustained activity in the brain. In preclinical studies, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been shown to reduce pain-related behavior in animal models of migraine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide is its selectivity for the 5-HT1F receptor, which reduces the potential for off-target effects. However, one limitation is that it has a relatively low potency compared to other migraine drugs, which may limit its efficacy in some patients.
Zukünftige Richtungen
For 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide include further clinical trials to evaluate its safety and efficacy in different patient populations, such as those with comorbidities or refractory migraines. Additionally, research could focus on the development of more potent and selective 5-HT1F receptor agonists for the treatment of migraines. Finally, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide could be studied for its potential use in other neurological conditions, such as cluster headaches or trigeminal neuralgia.
Synthesemethoden
The synthesis of 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide involves a series of chemical reactions that start with the pyridine-3-carboxylic acid. The carboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 4-(1H-1,2,3,4-tetrazol-5-yl)benzylamine to yield the intermediate compound. The final step involves the introduction of the fluorine atom at the 6-position of the pyridine ring using a fluorinating agent.
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of migraines. In a phase 3 clinical trial, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide was found to be effective in the acute treatment of migraines, with a significant reduction in pain intensity compared to placebo. It has also been shown to have a favorable safety profile, with no serious adverse events reported.
Eigenschaften
IUPAC Name |
6-fluoro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c15-12-6-5-11(8-16-12)14(22)17-7-9-1-3-10(4-2-9)13-18-20-21-19-13/h1-6,8H,7H2,(H,17,22)(H,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQPKJSFVENBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)





